molecular formula C9H6ClN3O3 B13559506 5-(2-Chloro-6-nitrophenyl)isoxazol-3-amine

5-(2-Chloro-6-nitrophenyl)isoxazol-3-amine

Cat. No.: B13559506
M. Wt: 239.61 g/mol
InChI Key: KULALQQJCHIHKK-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-nitrophenyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-nitrophenyl)isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-(2-Chloro-6-nitrophenyl)isoxazol-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

5-(2-Chloro-6-nitrophenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H6ClN3O3

Molecular Weight

239.61 g/mol

IUPAC Name

5-(2-chloro-6-nitrophenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C9H6ClN3O3/c10-5-2-1-3-6(13(14)15)9(5)7-4-8(11)12-16-7/h1-4H,(H2,11,12)

InChI Key

KULALQQJCHIHKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)N)[N+](=O)[O-]

Origin of Product

United States

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